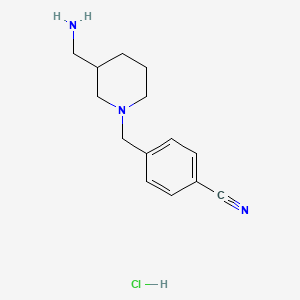
4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C14H20ClN3 . It is a solid substance . The compound belongs to the class of organic compounds known as indazoles, which are characterized by a pyrazole fused to a benzene .
Molecular Structure Analysis
The compound has an empirical formula of C14H19N3 . The SMILES string representation of the molecule is NCC1CN (CCC1)CC (C=C2)=CC=C2C#N . The InChI representation is 1S/C14H19N3/c15-8-12-3-5-13 (6-4-12)10-17-7-1-2-14 (9-16)11-17/h3-6,14H,1-2,7,9-11,16H2 .Physical and Chemical Properties Analysis
The molecular weight of the compound is 229.32 . It is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
One study describes the development of potent, conformationally restricted, non-imidazole histamine H3 antagonists, incorporating a 4-phenoxypiperidine core. This core acts as a restricted version of the common 3-amino-1-propanol moiety found in many non-imidazole histamine H3 ligands. The research showcases the compound's efficacy in vivo, highlighting its potential in wakefulness studies at low doses (Dvorak et al., 2005).
Chemical Synthesis and Self-Assembly
Another study presents a novel one-pot synthesis method for 2-aminopyrimidinones, leading to piperidinium salts of pyrimidinones. This process involves the use of benzaldehyde derivatives, methyl cyanoacetate, and guanidinium hydrochloride in the presence of piperidine. X-ray crystallography data confirm the self-assembly and H-bonding in these compounds, emphasizing their potential in material science and molecular engineering (Bararjanian et al., 2010).
Antitumor Activity
Research evaluating the antitumor activity of 4-aminopiperidine derivatives, specifically targeting the chaperone proteins Hsp90 and Hsp70, indicates significant therapeutic potential. These derivatives demonstrated high cytotoxic activity against transplantable mouse tumors, such as L1210 lymphocytic leukemia and B16 melanoma, especially when used in combination with cyclophosphamide. The study underscores the promise of 4-aminopiperidine derivatives in cancer chemotherapy (Aldobaev et al., 2021).
Antimicrobial Activity
The synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile through a reaction involving 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation has been documented. This compound exhibited favorable antimicrobial activities, comparable to reference agents, and showed bactericidal and fungicidal effects, highlighting its potential in antimicrobial therapy (Okasha et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withserine/threonine-protein kinases , which play a crucial role in various cellular processes, including cell cycle control, apoptosis, and DNA damage repair .
Biochemical Pathways
Given the potential target, it can be speculated that the compound may influence pathways related tocell cycle control, apoptosis, and DNA damage repair .
Result of Action
Considering the potential target, it can be inferred that the compound may influence cell cycle progression, apoptosis, and dna repair mechanisms .
Propriétés
IUPAC Name |
4-[[3-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-8-12-3-5-13(6-4-12)10-17-7-1-2-14(9-16)11-17;/h3-6,14H,1-2,7,9-11,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPZAPMQMOJGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethylphenyl)-2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)acetamide](/img/structure/B2999060.png)
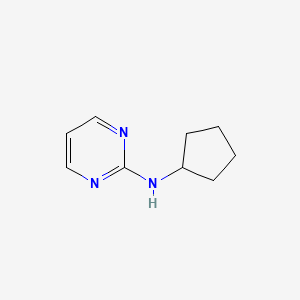
![N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine](/img/structure/B2999064.png)
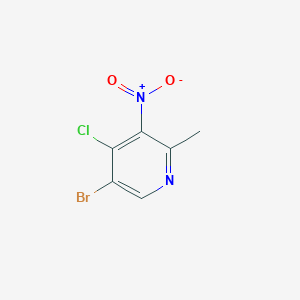
![7-chloro-N-cyclooctyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999069.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2999070.png)

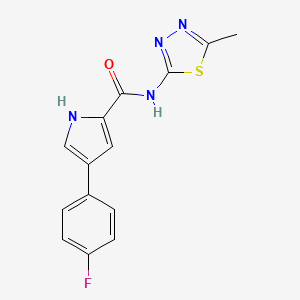
![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2999076.png)
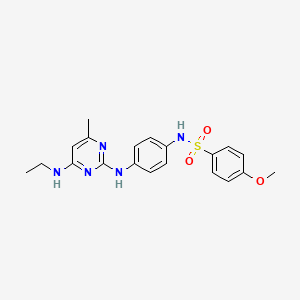

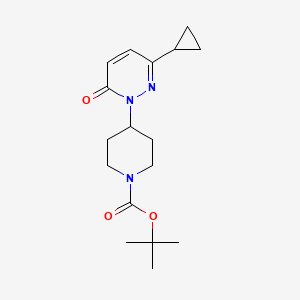
![N-(3-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999083.png)
